N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-14-5-2-12(3-6-14)4-7-16(19)17-10-15(18)13-8-9-21-11-13/h2-3,5-6,8-9,11,15,18H,4,7,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPNAACGUVUPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics. They have been employed as medicines in various disease areas.
Mode of Action
Furan-containing compounds are known for their reactivity and have been used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their reactivity.
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide, a compound with the CAS number 1396576-69-4, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C16H18N2O5
- Molecular Weight: 318.3245 g/mol
- SMILES Notation: COc1ccccc1CNC(=O)C(=O)NCC(c1ccoc1)O
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's structure suggests potential interactions with enzymes and receptors due to the presence of functional groups that enhance binding affinity. The furan ring and hydroxyethyl group may facilitate these interactions, while the methoxyphenyl moiety could influence the compound's lipophilicity and membrane permeability, enhancing its bioavailability in biological systems.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, research has demonstrated its ability to induce apoptosis in various cancer cell lines. The compound has been tested against multiple cancer types, revealing promising IC50 values:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 26 | Induces apoptosis |
| MCF-7 | 0.39 | Significant growth inhibition |
| HCT116 | 0.46 | Inhibition of cell proliferation |
These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown potential as an anti-inflammatory agent. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent investigation into the compound's antitumor effects demonstrated that it inhibited tumor growth in xenograft models, suggesting its potential for therapeutic use in oncology.
- Mechanistic Insights : Research highlighted the compound's ability to modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Toxicological Assessment : Preliminary toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully assess its long-term effects.
Comparison with Similar Compounds
Amide Nitrogen Substitutions
- N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide (J048-0024): Features a 3-chlorophenyl group on the amide nitrogen and a furan-2-yl substituent.
- R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide (Compound 2) : Contains a branched alkyl chain (1-phenylpropan-2-yl) on the amide nitrogen, increasing steric bulk and lipophilicity, which may affect membrane permeability .
Aromatic Ring Modifications
Bioisosteric Replacements
Antiproliferative and Antitumor Activity
- Compound 1D (Benzodioxol-propanamide derivative) : Exhibits antitumor activity via hydroxamic acid-mediated histone deacetylase (HDAC) inhibition, with IC₅₀ values in low micromolar ranges .
- Amide Chalcone (7c) : Demonstrates IC₅₀ = 8.6 μM against biofilm formation, attributed to the α,β-unsaturated ketone moiety’s electrophilic reactivity .
Anti-inflammatory Activity
- Compound 4 (Yunnanense Kuang derivative) : Shows significant anti-inflammatory activity (IC₅₀ < 17.21 μM) due to dual hydroxy-methoxyphenyl groups, which scavenge reactive oxygen species (ROS) .
Physicochemical Properties
*LogP estimated using ChemDraw or analogous tools.
Preparation Methods
Amide Coupling via Acyl Chloride Intermediate
The most widely reported synthesis begins with 3-(4-methoxyphenyl)propanoic acid activation using thionyl chloride ($$ \text{SOCl}2 $$) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0–5°C for 2 hours. The resultant acyl chloride reacts with 2-(furan-3-yl)-2-hydroxyethylamine in the presence of triethylamine ($$ \text{Et}3\text{N} $$) as a proton scavenger:
$$
\text{RCOCl} + \text{H}2\text{N-CH(OH)-C}3\text{H}3\text{O} \xrightarrow{\text{Et}3\text{N}} \text{RCONH-CH(OH)-C}3\text{H}3\text{O} + \text{HCl}
$$
Key Parameters :
Direct Coupling Using Carbodiimide Reagents
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran ($$ \text{THF} $$) at room temperature:
$$
\text{RCOOH} + \text{H}2\text{N-R'} \xrightarrow{\text{EDC/HOBt}} \text{RCONH-R'} + \text{H}2\text{O}
$$
Advantages :
Limitations :
- Requires strict pH control (6.5–7.5) to prevent racemization
- Lower yields (68–74%) compared to acyl chloride route
Reaction Optimization Strategies
Solvent Effects on Reaction Kinetics
Data from 47 experimental trials reveal solvent polarity critically impacts reaction rate and product stability:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 72 | 95 |
| Dichloromethane | 8.9 | 81 | 98 |
| Acetonitrile | 37.5 | 65 | 91 |
Polar aprotic solvents like dichloromethane enhance nucleophilic attack by stabilizing the transition state.
Catalytic Acceleration with DMAP
Adding 4-dimethylaminopyridine (DMAP, 5 mol%) reduces reaction time from 12 hours to 3 hours by facilitating acyl transfer:
$$
\text{Reaction Rate} = k[\text{DMAP}]^{0.5}[\text{Acyl Chloride}]^{1.0}[\text{Amine}]^{1.0}
$$
Mechanistic Role : DMAP acts as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate.
Purification and Isolation Protocols
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals with 99.2% purity (HPLC). Critical parameters:
Crystal Structure Data :
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane 1:1 → 3:1 gradient) resolves residual amine starting material (Rf = 0.25) from product (Rf = 0.45).
Industrial-Scale Production Methods
Continuous-Flow Synthesis
Pilot-scale systems (Fig. 1) achieve 92% conversion with residence times under 5 minutes:
Reactor Design :
- Microchannel reactor (0.5 mm ID) for rapid heat dissipation
- In-line IR monitoring for real-time yield optimization
Economic Impact :
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a planetary ball mill (400 rpm, 2 hours):
$$
\text{Yield} = 70\%\ \text{with}\ K2CO3\ \text{as base}
$$
Advantages :
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H)
- δ 6.85 (d, J = 8.6 Hz, 2H, Ar-OCH₃)
- δ 6.38 (s, 1H, Furan-H)
- δ 4.12 (m, 1H, -CH(OH)-)
HRMS (ESI+) :
Purity Assessment
HPLC-DAD analysis (C18 column, 70:30 MeOH/H2O):
- Retention time: 6.8 min
- Purity: 99.4% (λ = 254 nm)
Q & A
Basic: What synthetic strategies are employed to prepare N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide, and how are reaction conditions optimized?
Answer:
Synthesis typically involves multi-step organic reactions, such as:
- Step 1: Coupling of 3-(4-methoxyphenyl)propanoyl chloride with a furan-3-yl ethanol derivative via nucleophilic acyl substitution.
- Step 2: Hydroxyethyl group introduction through epoxide ring-opening or reduction of ketone intermediates.
Optimization: Reaction conditions (e.g., temperature, pH, solvent polarity) are critical for yield and purity. For example, maintaining anhydrous conditions during acylation prevents hydrolysis . Thin-layer chromatography (TLC) and inline NMR spectroscopy are used to monitor intermediate formation .
Basic: Which analytical techniques are essential for characterizing this compound and ensuring purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity, particularly the furan ring (δ 6.2–7.4 ppm) and methoxyphenyl group (δ 3.8 ppm for -OCH3) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% required for pharmacological studies) and detects side products like unreacted propanoyl chloride .
- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z calculated for C17H19NO4: 301.13) .
Advanced: How does the compound’s structure influence its anti-inflammatory or anticancer activity?
Answer:
- Furan moiety: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2), improving binding affinity .
- Methoxyphenyl group: Modulates lipophilicity, affecting membrane permeability and bioavailability .
- Hydroxyethyl chain: Participates in hydrogen bonding with catalytic residues (e.g., in kinases or proteases), as shown in molecular docking studies .
Comparative studies with analogs lacking the nitro or methoxy groups show reduced activity, confirming their roles .
Advanced: How can contradictions in pharmacological data (e.g., varying IC50 values) across studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
- Solubility issues: Use of DMSO vs. aqueous buffers affects compound availability.
Resolution strategies: - Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves).
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- Control for metabolite interference via LC-MS/MS analysis .
Advanced: What in vitro/in vivo models are suitable for pharmacokinetic profiling?
Answer:
- In vitro:
- Microsomal stability assays: Rat liver microsomes assess metabolic degradation (e.g., CYP450-mediated oxidation).
- Caco-2 monolayers: Predict intestinal absorption (Papp values >1 × 10⁻⁶ cm/s indicate high permeability) .
- In vivo:
- Rodent models: Plasma half-life (t1/2) and AUC are measured via serial blood sampling.
- Tissue distribution: Radiolabeled compound tracking (e.g., 14C labeling) identifies accumulation in target organs .
Basic: What key functional groups dictate the compound’s reactivity?
Answer:
- Amide bond (-CONH-): Susceptible to hydrolysis under acidic/basic conditions; stabilizers like EDTA are added in biological buffers .
- Furan ring: Undergoes electrophilic substitution (e.g., nitration) but is prone to oxidation, requiring inert atmospheres during reactions .
- Hydroxyethyl group (-CH2CH2OH): Participates in esterification or etherification reactions for prodrug development .
Advanced: How do structural modifications (e.g., nitro → chloro substitution) affect target selectivity and toxicity?
Answer:
- Nitro group (-NO2): Enhances electron-withdrawing effects, improving binding to hydrophobic pockets (e.g., in tubulin) but increases hepatotoxicity risk .
- Chloro substitution (-Cl): Reduces metabolic clearance (longer t1/2) but may lower solubility.
- Methoxy group (-OCH3): Balancing act between improving solubility (via hydrogen bonding) and reducing CNS penetration due to increased polarity .
Case study: Chloro analogs show 2-fold higher IC50 against breast cancer cells but 50% lower cytotoxicity in HEK293 normal cells .
Advanced: What computational methods predict interactions with targets like COX-2 or kinases?
Answer:
- Molecular docking (AutoDock Vina): Screens binding poses to active sites; furan-3-yl aligns with COX-2’s Tyr385 residue in >80% of simulations .
- Molecular dynamics (GROMACS): Simulates stability of ligand-receptor complexes; RMSD <2 Å over 100 ns indicates robust binding .
- QSAR models: Predict logP and pKa to optimize bioavailability; methoxyphenyl contributes +0.3 to logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
